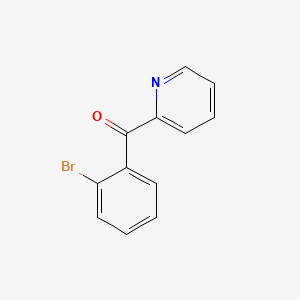

2-(2-Bromobenzoyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMODYVBYHZJGSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227011 | |

| Record name | Methanone, (2-bromophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76160-34-4 | |

| Record name | Methanone, (2-bromophenyl)-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076160344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (2-bromophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(2-Bromobenzoyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-Bromobenzoyl)pyridine, a valuable intermediate in pharmaceutical and materials science research. This document details a feasible synthetic pathway, experimental protocols, and expected characterization data, presented in a format tailored for scientific professionals.

Introduction

This compound is a ketone derivative featuring a pyridine ring linked to a brominated phenyl group. This unique structural motif makes it a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Its synthesis typically involves the formation of a carbon-carbon bond between the pyridine and benzoyl moieties, followed by functional group manipulations. This guide outlines a robust two-step synthetic approach and the analytical techniques used for its characterization.

Synthesis Pathway

A logical and commonly employed strategy for the synthesis of this compound involves a two-step process. The first step is a Grignard reaction between 2-bromopyridine and 2-bromobenzaldehyde to form the intermediate alcohol, (2-bromophenyl)(pyridin-2-yl)methanol. The subsequent step is the oxidation of this alcohol to the desired ketone, this compound.

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Bromobenzoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Bromobenzoyl)pyridine, a heterocyclic ketone of interest in synthetic and medicinal chemistry. This document consolidates available data on its chemical identity, physical characteristics, and predicted properties, offering a valuable resource for its application in research and development.

Core Physicochemical Data

This compound, identified by the CAS Number 76160-34-4, is a solid, white to light yellow powder.[1] Its molecular structure consists of a pyridine ring linked to a benzoyl group, with a bromine atom substituted at the ortho position of the phenyl ring.

A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₈BrNO | [2][3] |

| Molecular Weight | 262.10 g/mol | [4] |

| Appearance | White to light yellow powder | [1] |

| Boiling Point | 368.4°C at 760 mmHg | [1] |

| Density | 1.481 g/cm³ | [1] |

| Refractive Index | 1.615 | [1] |

| Flash Point | 176.6°C | [1] |

| Vapor Pressure | 1.28E-05 mmHg at 25°C | [1] |

| Predicted pKa | Data not available | |

| Predicted logP | Data not available | |

| Solubility | Data not available | |

| Melting Point | Data not available |

Synthesis and Experimental Protocols

Grignard Reaction Approach

A potential synthetic route involves the Grignard reaction between a 2-pyridyl magnesium halide and 2-bromobenzoyl chloride. This method is a classic approach for the formation of carbon-carbon bonds and the synthesis of ketones.

General Experimental Protocol (Hypothetical):

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 2-bromopyridine in anhydrous THF is added dropwise to initiate the formation of 2-pyridylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine or by gentle heating.

-

Acylation Reaction: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of 2-bromobenzoyl chloride in anhydrous THF is then added dropwise to the Grignard reagent. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature to ensure complete reaction.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Synthesis Workflow: Grignard Reaction

Caption: Hypothetical Grignard reaction workflow for the synthesis of this compound.

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura cross-coupling offers a versatile and widely used method for the synthesis of biaryl compounds, including aryl-pyridyl ketones. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide.

General Experimental Protocol (Hypothetical):

-

Reaction Setup: In a reaction vessel, 2-bromopyridine, a suitable boronic acid derivative of 2-bromobenzaldehyde (e.g., (2-bromophenyl)(dihydroxy)borane), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., Na₂CO₃ or K₂CO₃) are combined in a suitable solvent system, often a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water.

-

Coupling Reaction: The reaction mixture is degassed and heated under an inert atmosphere for a specified period until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by column chromatography to afford the desired this compound.

Synthesis Workflow: Suzuki-Miyaura Coupling

Caption: Hypothetical Suzuki-Miyaura coupling workflow for synthesizing this compound.

Biological Activity and Potential Applications

The biological activity of this compound is not extensively characterized in publicly available literature. However, related structures containing the bromobenzoyl pyridine motif have been investigated for their potential as photosensitizers in photodynamic therapy (PDT).[5][6]

Photodynamic Therapy (PDT)

PDT is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS) that can induce cell death, particularly in cancer cells. The core principle involves the excitation of a photosensitizer by light of a specific wavelength, leading to the formation of a triplet excited state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen, which is a potent cytotoxic agent.

While the specific efficacy of this compound as a photosensitizer has not been detailed, the presence of the bromine atom and the conjugated π-system are features that can facilitate intersystem crossing to the triplet state, a key requirement for an effective photosensitizer. Further research is warranted to explore the potential of this compound in PDT and to elucidate the underlying mechanism of action.

Logical Relationship: Photodynamic Therapy Mechanism

Caption: The potential mechanism of this compound in photodynamic therapy.

Conclusion

This compound is a compound with established basic physicochemical properties. While detailed experimental data on certain parameters such as solubility and pKa are yet to be fully documented, its synthesis can be achieved through standard organic chemistry methodologies like the Grignard reaction and Suzuki-Miyaura coupling. The structural similarity to compounds with known photosensitizing properties suggests a promising avenue for future research into its potential applications in photodynamic therapy. This guide serves as a foundational resource for scientists and researchers interested in exploring the chemical and biological landscape of this intriguing molecule.

References

- 1. lookchem.com [lookchem.com]

- 2. 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE CAS#: 1563-56-0 [m.chemicalbook.com]

- 3. This compound,(CAS# 76160-34-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. 76160-34-4|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. A Bromobenzoyl Pyridine Photosensitizer with Suppressed Phosphorescence for Efficient ROS-Based Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Bromobenzoyl)pyridine (CAS Number 76160-34-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Bromobenzoyl)pyridine, a key heterocyclic ketone intermediate. With the CAS number 76160-34-4, this compound serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyridine ring linked to a brominated phenyl ketone, offers a reactive scaffold for the construction of more complex molecular entities.

Core Chemical and Physical Properties

This compound is an organic compound characterized by the presence of a bromine atom on the phenyl ring and a ketone group linking the phenyl and pyridine moieties. This structure imparts specific reactivity and properties that are valuable in synthetic applications. While extensive experimental data for this specific compound is not widely published, its fundamental properties can be summarized.

| Property | Value | Source |

| CAS Number | 76160-34-4 | General Chemical Databases |

| Molecular Formula | C₁₂H₈BrNO | Sinfoo Biotech[1] |

| Molecular Weight | 262.10 g/mol | Sinfoo Biotech[1] |

| Appearance | White to light yellow powder | LookChem[2] |

| Synonyms | (2-bromophenyl)(pyridin-2-yl)methanone | LookChem[2] |

Synthesis and Reactivity

A relevant synthetic methodology is detailed in a patent for the synthesis of 2-(2-amino-5-bromo-benzoyl)pyridine, which involves the formation of a similar benzoylpyridine core structure. An intermediate, (2-((2-methoxyethoxy)methoxy)-5-bromophenyl)(pyridin-2-yl)methanone, is synthesized through the oxidation of the corresponding methylene-bridged precursor. This suggests that this compound could be synthesized via the oxidation of (2-bromophenyl)(pyridin-2-yl)methane.

The reactivity of this compound is primarily centered around the ketone functional group and the carbon-bromine bond. The ketone can undergo nucleophilic addition reactions, and the bromine atom on the phenyl ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, making it a valuable precursor for creating diverse molecular libraries.

Applications in Drug Discovery and Development

This compound is recognized for its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] Its structure is a key scaffold that can be elaborated to produce a wide range of biologically active molecules. The presence of both the pyridine and the bromophenyl groups allows for sequential and regioselective modifications, which is a significant advantage in the design and synthesis of novel drug candidates.

The pyridine ring is a common motif in many approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The bromophenyl moiety provides a handle for introducing further complexity and diversity into potential drug molecules through cross-coupling chemistry. This makes this compound a valuable starting material for the synthesis of compounds targeting a variety of therapeutic areas.

Experimental Protocols

Although a specific, validated experimental protocol for the synthesis of this compound is not available, a generalized procedure based on related syntheses is presented below for informational purposes.

Hypothetical Synthesis of this compound

This hypothetical protocol is based on the oxidation of a precursor, (2-bromophenyl)(pyridin-2-yl)methane.

Materials:

-

(2-bromophenyl)(pyridin-2-yl)methane

-

Oxidizing agent (e.g., potassium permanganate, chromium trioxide)

-

Appropriate solvent (e.g., acetone, acetic acid)

-

Sodium bisulfite (for quenching)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for elution)

Procedure:

-

Dissolve (2-bromophenyl)(pyridin-2-yl)methane in a suitable solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Slowly add the oxidizing agent to the solution. The reaction may be exothermic and may require cooling.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench any excess oxidizing agent by the slow addition of a saturated aqueous solution of sodium bisulfite.

-

Extract the product with dichloromethane.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizing Synthetic Pathways and Relationships

The following diagrams illustrate the general synthetic logic and the relationship of this compound to other key chemical entities.

Safety and Handling

A specific safety data sheet (SDS) for this compound (CAS 76160-34-4) is not widely available. Therefore, it should be handled with the standard precautions for a laboratory chemical of unknown toxicity. It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In the absence of specific data, the safety information for the structurally related compound, 2-(2-Amino-5-bromobenzoyl)pyridine, can be considered for guidance, which is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.

Conclusion

This compound is a valuable heterocyclic intermediate with significant potential in synthetic organic chemistry, particularly for applications in drug discovery and materials science. While detailed experimental and safety data are not extensively documented in the public domain, its structural features suggest a wide range of possible chemical transformations. This guide provides a foundational understanding of its properties, potential synthesis, and applications, serving as a valuable resource for researchers and scientists working in related fields. Further investigation into the specific reactivity and biological activity of derivatives of this compound is warranted to fully exploit its synthetic utility.

References

Spectroscopic Profile of 2-(2-Bromobenzoyl)pyridine: An In-depth Technical Guide

Introduction: This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-(2-Bromobenzoyl)pyridine (CAS: 76160-34-4), a molecule of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data in the public domain, this document focuses on predicted spectroscopic characteristics derived from the analysis of its constituent chemical moieties: a 2-substituted pyridine ring, an aromatic ketone, and a 2-substituted bromobenzene ring. Furthermore, this guide outlines standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to aid in the empirical analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Pyridine H6 | 8.6 - 8.8 | Doublet (d) | ~4.5 - 5.0 |

| Pyridine H4 | 7.8 - 8.0 | Triplet of doublets (td) | ~7.5 - 8.0, ~1.5 - 2.0 |

| Pyridine H3 | 7.6 - 7.8 | Doublet (d) | ~7.5 - 8.0 |

| Pyridine H5 | 7.3 - 7.5 | Triplet (t) | ~6.0 - 7.0 |

| Bromobenzoyl H3' | 7.6 - 7.8 | Doublet of doublets (dd) | ~7.5 - 8.0, ~1.0 - 1.5 |

| Bromobenzoyl H6' | 7.4 - 7.6 | Doublet of doublets (dd) | ~7.5 - 8.0, ~1.5 - 2.0 |

| Bromobenzoyl H4', H5' | 7.2 - 7.4 | Multiplet (m) | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 195 |

| Pyridine C2 | 155 - 158 |

| Pyridine C6 | 148 - 150 |

| Pyridine C4 | 136 - 138 |

| Pyridine C3 | 126 - 128 |

| Pyridine C5 | 124 - 126 |

| Bromobenzoyl C1' | 138 - 140 |

| Bromobenzoyl C2' | 120 - 122 |

| Bromobenzoyl C6' | 133 - 135 |

| Bromobenzoyl C3' | 131 - 133 |

| Bromobenzoyl C4' | 128 - 130 |

| Bromobenzoyl C5' | 127 - 129 |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Aromatic Ketone) | 1660 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1580 - 1610 | Medium-Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-N Stretch (Pyridine) | 1400 - 1600 | Medium |

| C-Br Stretch | 500 - 600 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | Expected m/z | Comments |

| [M]⁺ | 261/263 | Molecular ion peak, showing characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio). |

| [M-Br]⁺ | 182 | Loss of bromine radical. |

| [C₅H₄NCO]⁺ | 106 | Fragment corresponding to the pyridinoyl cation. |

| [C₆H₄Br]⁺ | 155/157 | Fragment corresponding to the bromophenyl cation. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: A high-resolution NMR spectrometer with a proton frequency of at least 400 MHz.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

Referencing: The residual solvent peak should be used as an internal reference (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Referencing: The solvent peak should be used as an internal reference (e.g., CDCl₃ at 77.16 ppm).

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film (if soluble): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample holder (or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or with a direct insertion probe, using Electron Ionization (EI).

-

GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., ethyl acetate, dichloromethane).

-

GC Conditions:

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250-280 °C.

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230-250 °C.

-

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

A Comprehensive Technical Guide to the Crystal Structure of 2-(2-Amino-5-bromobenzoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-(2-Amino-5-bromobenzoyl)pyridine, a significant organic compound and a known metabolite of the drug bromazepam.[1] This document outlines the crystallographic data, experimental protocols for its synthesis and structure determination, and a visual representation of the experimental workflow. The information presented is intended to support research and development activities in medicinal chemistry and materials science.

Introduction

2-(2-Amino-5-bromobenzoyl)pyridine, with the chemical formula C₁₂H₉BrN₂O, is a molecule of interest due to its role as a metabolite of bromazepam, a benzodiazepine drug used for the short-term treatment of severe anxiety.[1] Understanding its three-dimensional structure is crucial for comprehending its chemical behavior and interactions in biological systems. This guide summarizes the key findings from its crystal structure analysis.

Crystallographic Data

The crystal structure of 2-(2-Amino-5-bromobenzoyl)pyridine has been determined by X-ray diffraction. The molecules in the crystal are non-planar and are stabilized by both intramolecular and intermolecular hydrogen bonding.[1][2] The key crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement [2]

| Parameter | Value |

| Empirical formula | C₁₂H₉BrN₂O |

| Formula weight | 277.12 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Temperature | 150(2) K |

| Wavelength | 0.71069 Å |

Table 2: Unit Cell Dimensions [2]

| Parameter | Value |

| a | 3.888(3) Å |

| b | 9.984(4) Å |

| c | 27.537(8) Å |

| β | 93.828(5)° |

Experimental Protocols

The synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine can be achieved through various methods. One common laboratory-scale method involves the hydrolysis of bromazepam.

-

Hydrolysis of Bromazepam : Crystals of 2-(2-Amino-5-bromobenzoyl)pyridine were obtained by hydrolyzing bromazepam with aqueous HCl. The resulting solution was allowed to stand for several days at room temperature, leading to the formation of suitable crystals.[1]

-

General Synthetic Route : Another synthetic pathway starts from 2-bromopyridine and 2-amino-5-bromobenzoic acid. In this procedure, 2-bromopyridine is reacted with n-butyllithium in ethyl ether at -40 °C. A solution of 2-amino-5-bromobenzoic acid in tetrahydrofuran (THF) is then added dropwise. The reaction mixture is slowly warmed to 0 °C and stirred for 2 hours to yield the final product.[3]

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

-

Data Collection : Data were collected on a suitable diffractometer. The absence of crystal decay during the X-ray exposure was confirmed by monitoring equivalent reflections at the beginning and end of the data collection process, which lasted approximately 8 hours. The collected data were corrected for Lorentz and polarization effects.[1]

-

Structure Solution and Refinement : The structure was solved using direct methods with the SHELXS86 program.[1] The refinement of the structure was carried out using the SHELXL93 program.[1] Non-hydrogen atoms were refined with anisotropic displacement parameters. The amino hydrogen atoms were refined freely, while all other hydrogen atoms were placed in calculated positions and allowed to ride on their parent carbon atoms with a common isotropic displacement parameter.[1] The molecular graphics were generated using the ZORTEP program.[1]

Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis and structural determination of 2-(2-Amino-5-bromobenzoyl)pyridine.

Caption: Experimental workflow for synthesis and crystal structure determination.

References

An In-depth Technical Guide to the Synthesis of 2-(2-Bromobenzoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-(2-bromobenzoyl)pyridine, a key intermediate in pharmaceutical development. The document details the critical starting materials, reaction conditions, and experimental protocols for the most prevalent and effective synthetic strategies, including Grignard reactions, organolithium addition, and Friedel-Crafts acylation. Quantitative data is summarized in comparative tables, and reaction workflows are visualized to facilitate a deeper understanding of the synthetic pathways.

Grignard Reaction: A Principal Synthetic Route

The Grignard reaction is a robust and widely utilized method for the synthesis of this compound and its derivatives. This pathway typically involves the formation of a pyridyl Grignard reagent from 2-bromopyridine, which then undergoes a nucleophilic addition to a 2-bromobenzaldehyde or a related carbonyl compound. Subsequent oxidation of the resulting secondary alcohol yields the target ketone.

Quantitative Data for Grignard-based Synthesis

| Starting Material (Pyridine) | Starting Material (Benzene) | Key Reagents | Reaction Conditions | Yield (%) | Reference |

| 2-Bromopyridine | 2-Bromobenzaldehyde | Mg, I₂ (activator), THF | Formation of Grignard reagent, then addition at 0°C to room temp. | High (specific yield not stated for direct product) | [1] |

| 2-Bromopyridine | Substituted Benzaldehyde | 2-Butylmagnesium chloride (for exchange) | Toluene, 0°C, 2 hours | 80-90% (for carbinol intermediate) | [2] |

| 2-Bromopyridine | 4-Chlorobenzaldehyde | Mg, THF/diethyl ether | Grignard formation followed by addition at 0°C, then 1-2h at room temp. | Not specified | [1] |

Experimental Protocol: Grignard Reaction and Oxidation

This protocol describes the synthesis of the intermediate (2-bromophenyl)(pyridin-2-yl)methanol, followed by its oxidation to this compound.

Step 1: Formation of 2-Pyridylmagnesium Bromide

-

Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

To the cooled flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine to activate the magnesium surface.

-

Add anhydrous tetrahydrofuran (THF) or diethyl ether to just cover the magnesium turnings.

-

Dissolve 2-bromopyridine (1.0 equivalent) in anhydrous THF or diethyl ether in the dropping funnel.

-

Add a small portion of the 2-bromopyridine solution to the magnesium suspension to initiate the reaction, which is indicated by the fading of the iodine color and gentle refluxing.

-

Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 2-Bromobenzaldehyde

-

Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath.

-

Dissolve 2-bromobenzaldehyde (1.0 equivalent) in anhydrous THF or diethyl ether and add it to the dropping funnel.

-

Add the 2-bromobenzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

Step 3: Work-up and Purification of the Alcohol Intermediate

-

Cool the reaction mixture to 0°C in an ice bath.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-bromophenyl)(pyridin-2-yl)methanol.

Step 4: Oxidation to this compound

-

Dissolve the crude alcohol in a suitable solvent such as dichloromethane or pyridine.

-

Add an oxidizing agent (e.g., pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), or via a Swern or Dess-Martin oxidation). For example, a patent for a related compound suggests using t-butyl hydroperoxide and iodine in pyridine at 80°C for 6 hours[3].

-

Stir the reaction at the appropriate temperature until TLC analysis indicates the complete consumption of the alcohol.

-

Upon completion, work up the reaction mixture according to the chosen oxidant's requirements. This typically involves filtration, washing with aqueous solutions (e.g., sodium bisulfite to quench excess oxidant), and extraction with an organic solvent.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Grignard Synthesis Workflow

Caption: Grignard synthesis of this compound.

Organolithium Addition: A Potent Alternative

Similar to Grignard reagents, organolithium reagents provide a powerful nucleophilic source of the pyridyl anion for addition to a carbonyl group. 2-Lithiopyridine can be generated from 2-bromopyridine using a strong base like phenyllithium or butyllithium at low temperatures. This is followed by the addition of a suitable electrophile, such as 2-bromobenzonitrile, which after hydrolysis yields the desired ketone.

Quantitative Data for Organolithium-based Synthesis

| Starting Material (Pyridine) | Starting Material (Benzene) | Key Reagents | Reaction Conditions | Yield (%) | Reference |

| 2-Bromopyridine | 2-Amino-5-bromobenzonitrile | Phenyllithium, Toluene/Ether | -10°C to -12°C | 67.7% | [4] |

| 2-Bromopyridine | Anthranilonitrile | Phenyllithium, Toluene/THF | -12°C to -8°C | 61.5% | [4] |

Experimental Protocol: Organolithium Addition

-

Under an inert atmosphere, cool a solution of phenyllithium (1.14 equivalents) in a suitable solvent mixture (e.g., ethyl ether and toluene) to -10°C to -12°C.

-

Slowly add a solution of 2-bromopyridine (1.0 equivalent) in dry toluene, maintaining the temperature below -10°C.

-

Stir the reaction mixture for approximately 10 minutes to ensure the complete formation of 2-lithiopyridine.

-

In a separate flask, prepare a solution of 2-amino-5-bromobenzonitrile (0.47 equivalents) in anhydrous ether.

-

Add the benzonitrile solution to the 2-lithiopyridine mixture, again keeping the temperature between -10°C and -12°C.

-

After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

-

The subsequent steps involve hydrolysis of the intermediate imine. This is typically achieved by adding the reaction mixture to an aqueous acid (e.g., hydrochloric acid), followed by heating to ensure complete conversion to the ketone.

-

The acidic solution is then neutralized with a base (e.g., aqueous ammonia) to precipitate the product.

-

The crude product is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization from a suitable solvent like isopropanol.

Organolithium Synthesis Workflow

Caption: Organolithium addition for synthesis of this compound derivatives.

Friedel-Crafts Acylation: A Challenging but Plausible Route

Direct Friedel-Crafts acylation of pyridine is generally not feasible due to the electron-deficient nature of the pyridine ring and the propensity of the nitrogen atom to coordinate with the Lewis acid catalyst, leading to further deactivation[5][6]. However, this method can be applied to more electron-rich pyridine derivatives or by using alternative strategies that bypass the need for strong Lewis acids. For instance, the acylation of silyl-substituted pyridines can proceed spontaneously with acyl chlorides.

Quantitative Data for Friedel-Crafts Type Acylation

| Starting Material (Pyridine) | Acylating Agent | Catalyst / Conditions | Yield (%) | Reference |

| 2-(Trialkylsilyl)pyridines | Acyl Chlorides | Spontaneous reaction | High (specific yields vary) | [7] |

| Imidazo[1,2-a]pyridines | Acetic Anhydride | AlCl₃ (catalytic) | High (substrate-dependent) | [8] |

While a direct, high-yielding Friedel-Crafts acylation of unsubstituted pyridine with 2-bromobenzoyl chloride is not well-documented, the principles can be applied in specific contexts, particularly in intramolecular reactions or with activated substrates.

Conceptual Workflow for a Modified Friedel-Crafts Approach

Caption: Conceptual workflow for a modified Friedel-Crafts acylation.

Conclusion

The synthesis of this compound is most reliably achieved through organometallic routes, with the Grignard reaction being a particularly versatile and high-yielding approach. The use of organolithium reagents also presents a potent alternative, especially for specific substrates. While traditional Friedel-Crafts acylation is challenging for pyridine systems, modified approaches with activated starting materials can be effective. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. echemi.com [echemi.com]

- 7. Iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides for synthesis of α-tertiary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in 2-(2-Bromobenzoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the carbon-bromine (C-Br) bond in 2-(2-Bromobenzoyl)pyridine, a versatile building block in organic synthesis. The presence of the bromine atom on the benzoyl moiety opens up a wide array of synthetic possibilities, primarily through transition-metal-catalyzed cross-coupling reactions. This document details the experimental protocols, quantitative data, and mechanistic pathways for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Ullmann reactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.

Introduction: General Reactivity Profile

The this compound molecule features a C(sp²)-Br bond that is amenable to a variety of synthetic transformations. The benzoyl and pyridine rings influence the electronic properties of the C-Br bond, making it a suitable substrate for several palladium- and copper-catalyzed cross-coupling reactions. These reactions are foundational for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives with potential biological activity.

The primary modes of reaction involving the C-Br bond are:

-

Palladium-Catalyzed Cross-Coupling Reactions: These are the most prevalent and versatile methods for functionalizing the C-Br bond. This guide will focus on the following key reactions:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

-

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

-

Heck Reaction: For the formation of C-C bonds with alkenes.

-

-

Copper-Catalyzed Cross-Coupling Reactions:

-

Ullmann Condensation: A classical method for forming C-O, C-N, and C-S bonds.

-

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are central to the functionalization of this compound. The general catalytic cycle for many of these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira), or migratory insertion (for Heck), and reductive elimination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting the C-Br bond with an arylboronic acid in the presence of a palladium catalyst and a base.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound Analogs

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-18 | ~90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 80-90 |

| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 75-85 |

Note: Yields are representative and based on reactions with analogous 2-bromopyridine substrates.

-

To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous, degassed 1,4-dioxane (5 mL).

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with primary or secondary amines, which is a crucial transformation in medicinal chemistry.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound Analogs

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 8 | ~92 |

| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 85-95 |

| 3 | N-Methylaniline | Pd₂(dba)₃ (1) | RuPhos (2) | LHMDS | Toluene | 100 | 6 | ~90 |

Note: Yields are representative and based on reactions with analogous 2-bromopyridine substrates. The choice of a bulky, electron-rich phosphine ligand is critical to prevent catalyst poisoning by the pyridine nitrogen.

-

In a glovebox, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv), and the phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%) to an oven-dried reaction vial.

-

Add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%).

-

Add anhydrous, degassed toluene to make a 0.1-0.5 M solution.

-

Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short plug of celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is an efficient method for the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

Table 3: Representative Conditions for Sonogashira Coupling of this compound Analogs

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | ~88 |

| 2 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | DMF | 80 | 8 | 80-90 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 70 | 12 | ~85 |

Note: Yields are representative and based on reactions with analogous 2-bromopyridine substrates.

-

To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous, degassed tetrahydrofuran (THF, 5 mL), triethylamine (Et₃N, 2.0 mmol, 2.0 equiv), and the terminal alkyne (1.2 mmol, 1.2 equiv).

-

Stir the reaction at 60 °C for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

Heck Reaction

The Heck reaction provides a method for the arylation of alkenes, forming a new C-C bond with stereocontrol, typically yielding the trans isomer.

Table 4: Representative Conditions for Heck Reaction of this compound Analogs

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 18-24 | 70-80 |

| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF | 120 | 12 | 80-90 |

| 3 | Cyclohexene | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 130 | 24 | 60-70 |

Note: Yields are representative and based on reactions with analogous aryl bromides.

-

In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%).

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous, degassed acetonitrile (5 mL), the alkene (e.g., styrene, 1.5 mmol, 1.5 equiv), and triethylamine (Et₃N, 1.5 mmol, 1.5 equiv).

-

Seal the tube and heat to 100 °C for 18-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Copper-Catalyzed Cross-Coupling Reactions

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. While often requiring harsher conditions than palladium-catalyzed reactions, it remains a valuable tool, particularly for the synthesis of diaryl ethers.

Table 5: Representative Conditions for Ullmann Condensation of this compound Analogs

| Entry | Nucleophile | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenol | CuI (10) | L-Proline | K₂CO₃ | DMSO | 120 | 24 | 70-80 |

| 2 | Aniline | CuI (5) | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 140 | 36 | 60-70 |

| 3 | Sodium thiophenoxide | Cu(acac)₂ (10) | - | - | NMP | 160 | 18 | 75-85 |

Note: Yields are representative and based on reactions with analogous aryl bromides.

-

To a sealed tube, add this compound (1.0 mmol, 1.0 equiv), phenol (1.2 mmol, 1.2 equiv), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Add dimethyl sulfoxide (DMSO, 5 mL).

-

Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

-

Monitor the reaction by TLC.

-

After cooling, dilute the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

Conclusion

The carbon-bromine bond in this compound serves as a versatile handle for a wide range of synthetic transformations. Palladium- and copper-catalyzed cross-coupling reactions provide efficient and modular routes to a diverse array of derivatives. This guide has provided an in-depth overview of the key reactions, including representative experimental protocols, quantitative data, and mechanistic diagrams. The ability to strategically functionalize this C-Br bond is of significant importance for the development of novel compounds in the pharmaceutical and materials science sectors. Further optimization of reaction conditions for specific substrates will continue to expand the synthetic utility of this valuable building block.

Electronic Effects of the Benzoyl Group on the Pyridine Ring: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the electronic effects exerted by a benzoyl substituent on the pyridine ring. The benzoyl group, a potent electron-withdrawing moiety, significantly modulates the physicochemical properties and reactivity of the pyridine core through a combination of inductive and resonance effects. This document details these electronic interactions, quantifies their impact through pKa values and spectroscopic data, and explores the resulting changes in chemical reactivity towards both electrophilic and nucleophilic substitution. Detailed experimental protocols for the synthesis and characterization of benzoylpyridines are provided, alongside graphical representations of key mechanisms and workflows, to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Core Electronic Principles

The electronic character of benzoylpyridine is a product of the synergistic interplay between the intrinsically π-deficient pyridine ring and the electron-withdrawing nature of the benzoyl group.

The Benzoyl Group: A Strong Electron-Withdrawing Moiety

The benzoyl group withdraws electron density from the pyridine ring through two primary mechanisms:

-

Inductive Effect (-I): The highly electronegative oxygen atom of the carbonyl group pulls electron density away from the attached phenyl ring and, subsequently, from the pyridine ring through the sigma bond framework.[1]

-

Resonance Effect (-M): The carbonyl group is in conjugation with the π-system of the pyridine ring. This allows for the delocalization of π-electrons from the ring onto the carbonyl oxygen, further decreasing the electron density within the pyridine ring. This effect is most pronounced when the benzoyl group is at the 2- or 4-position, as it allows for the direct delocalization of the nitrogen lone pair and ring electrons.[2][3]

The Pyridine Ring: An Electron-Deficient Heterocycle

Unlike benzene, the pyridine ring contains a nitrogen atom that is more electronegative than carbon. This heteroatom inductively withdraws electron density from the ring carbons, making the entire ring system electron-deficient, or "π-deficient".[4][5] This inherent electron deficiency renders pyridine less reactive than benzene towards electrophilic attack and more susceptible to nucleophilic attack.[4][6] The electron-withdrawing effect of the nitrogen is most significant at the α (2,6) and γ (4) positions.[7]

Synergistic Deactivation

When a benzoyl group is attached to a pyridine ring, these two electron-withdrawing forces combine. The result is a significant reduction in electron density across the heterocyclic ring, profoundly influencing its basicity and chemical reactivity.

Quantitative Analysis of Electronic Effects

The electron-withdrawing nature of the benzoyl group can be quantified by examining its effect on the basicity (pKa) of the pyridine nitrogen and through spectroscopic analysis.

Basicity and pKa Values

The basicity of pyridine stems from the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Electron-withdrawing groups decrease the electron density on the nitrogen, making the lone pair less available and thus reducing the basicity. This is reflected in a lower pKa value for the conjugate acid (the pyridinium ion).[8][9] The attachment of a benzoyl group is expected to significantly lower the pKa of the parent pyridinium ion (pKa ≈ 5.2).[8]

| Compound | pKa of Conjugate Acid | Reference |

| Pyridinium Ion | 5.2 | [8] |

| 3-Cyanopyridinium Ion | 3.6 | Estimated |

| 4-Cyanopyridinium Ion | 1.9 | Estimated |

| Benzoylpyridinium Ion (Predicted) | < 5.2 | Predicted |

Spectroscopic Characterization

Spectroscopic techniques provide direct evidence of the electronic influence of the benzoyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H and ¹³C NMR spectra, the electron-withdrawing effect of the benzoyl group causes a downfield shift (higher ppm values) for the protons and carbons of the pyridine ring, particularly those at the ortho and para positions relative to the substituent. This deshielding is a direct consequence of the reduced electron density around the nuclei.[10][11]

-

Infrared (IR) Spectroscopy : The most characteristic signal in the IR spectrum of a benzoylpyridine is the carbonyl (C=O) stretching vibration. Its frequency is sensitive to the electronic environment. Conjugation with the pyridine ring can slightly lower the frequency compared to a non-conjugated ketone. The exact position of the C=O band can provide insight into the extent of electronic communication between the two rings.[12][13]

-

UV-Visible Spectroscopy : The conjugated system of benzoylpyridine gives rise to π→π* and n→π* electronic transitions, which are observable in the UV-Vis spectrum. The position of the maximum absorbance (λmax) is dependent on the extent of conjugation.[11][14]

| Spectroscopic Data | Expected Observations for Benzoylpyridines |

| ¹H NMR | Protons on the pyridine ring will be shifted downfield relative to pyridine. |

| ¹³C NMR | Carbons of the pyridine ring, especially C2, C4, and C6, will be shifted downfield. |

| IR (cm⁻¹) | Strong C=O stretch typically in the range of 1650-1680 cm⁻¹. |

| UV-Vis (λmax) | Absorption bands corresponding to π→π* and n→π* transitions. |

Impact on Chemical Reactivity

The profound electronic deactivation of the pyridine ring by the benzoyl group dictates its reactivity in substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is already significantly less reactive towards electrophiles than benzene.[6][15] The addition of a second, powerful deactivating group like benzoyl makes electrophilic substitution extremely difficult, requiring harsh reaction conditions.[6][7] When substitution does occur, it is directed to the positions that are least deactivated, typically the C-3 or C-5 positions (meta to the nitrogen and meta to the benzoyl group).[6][16]

Nucleophilic Aromatic Substitution (NAS)

Conversely, the severe electron deficiency created by the combined effects of the ring nitrogen and the benzoyl group makes the system highly susceptible to nucleophilic aromatic substitution, provided a suitable leaving group (e.g., a halide) is present.[2][17] The reaction proceeds readily with nucleophiles attacking the positions most activated by the electron-withdrawing groups, which are the ortho and para positions (C-2, C-4, C-6) relative to the nitrogen.[17][18][19]

Experimental Protocols

Synthesis of 3-Benzoylpyridine

This protocol is adapted from a Friedel-Crafts-type reaction using nicotinoyl chloride.[20]

Materials:

-

Nicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous benzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Concentrated hydrochloric acid (HCl)

-

50% aqueous sodium hydroxide (NaOH)

-

Chloroform

-

Ether

-

Standard reflux and distillation glassware, stirrer, ice bath.

Procedure:

-

Acid Chloride Formation: In a flask equipped with a reflux condenser, cautiously add 123 g (1.0 mole) of nicotinic acid to 300 ml (4.1 moles) of thionyl chloride. Heat the mixture under reflux for 4 hours until a clear solution is obtained.

-

Thionyl Chloride Removal: Distill off the excess thionyl chloride under reduced pressure. Add 200 ml of anhydrous benzene and distill again to azeotropically remove residual thionyl chloride.

-

Friedel-Crafts Acylation: Add 500 ml of anhydrous benzene to the resulting nicotinoyl chloride hydrochloride. Place the flask in an ice-salt bath and, while stirring, add 330 g (2.5 moles) of anhydrous aluminum chloride in portions over 1 hour, maintaining the internal temperature between 5° and 10°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat under reflux for 6 hours.

-

Workup: Cautiously pour the dark reaction mixture onto a mixture of 2 kg of ice and 200 ml of concentrated HCl. Separate and discard the organic layer.

-

Extraction: Extract the acidic aqueous layer with three 500-ml portions of ether and discard the ether extracts.

-

Basification: Treat the acid solution with 50% aqueous NaOH until the initially formed aluminum hydroxide precipitate redissolves.

-

Product Extraction: Extract the basic aqueous solution with five 300-ml portions of chloroform.

-

Purification: Combine the chloroform extracts, wash with water, and remove the solvent by distillation. Distill the crude product under vacuum to yield 3-benzoylpyridine (b.p. 107–110°/0.3 mm).[20]

General Protocol for pKa Determination

Methodology: Potentiometric Titration.

-

Sample Preparation: Accurately weigh a sample of the benzoylpyridine and dissolve it in a known volume of deionized water or a suitable water/co-solvent mixture (e.g., water/ethanol).

-

Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the base has been protonated).

General Protocol for Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Dissolve 5-10 mg of the benzoylpyridine sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the spectrum on an NMR spectrometer (e.g., 400 MHz or higher). Process the data, referencing the solvent peak.[10]

FT-IR Spectroscopy (ATR Method):

-

Ensure the ATR crystal of the FT-IR spectrometer is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact.

-

Record a background spectrum, then record the sample spectrum, typically over a range of 4000-400 cm⁻¹.[10]

Conclusion

The benzoyl group acts as a powerful electron-withdrawing substituent on the pyridine ring, significantly altering its fundamental properties. This guide has demonstrated that through a combination of inductive and resonance effects, the benzoyl group decreases the basicity of the pyridine nitrogen, induces characteristic downfield shifts in NMR spectra, and profoundly influences chemical reactivity. It strongly deactivates the ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution. A thorough understanding of these electronic effects is critical for professionals in medicinal chemistry and materials science for the rational design of molecules with tailored pKa values, specific reactivity profiles, and desired biological activities.

References

- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Khan Academy [khanacademy.org]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 13. lehigh.edu [lehigh.edu]

- 14. researchgate.net [researchgate.net]

- 15. brainly.com [brainly.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 18. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

Solubility Profile of 2-(2-Bromobenzoyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-(2-Bromobenzoyl)pyridine in common organic solvents. Due to the limited availability of precise quantitative solubility data for this compound in publicly accessible literature, this document synthesizes qualitative solubility information from structurally related compounds to provide a predictive assessment. Furthermore, it outlines standard experimental protocols for determining solubility, offering a framework for researchers to ascertain precise measurements.

Predicted Solubility of this compound

The following table summarizes the qualitative solubility of compounds closely related to this compound. This information can be used as a preliminary guide for solvent selection in experimental work.

| Compound Name | Solvent | Temperature | Solubility |

| 2-(2-Amino-5-bromobenzoyl)pyridine | Water | Not Specified | Limited |

| Ethanol | Not Specified | Higher Solubility | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble[1][2][3] | |

| Methanol | Not Specified | Sparingly Soluble[1][2][3] | |

| 2-Benzoylpyridine | Organic Solvents | Not Specified | Soluble[4] |

| Chloroform | Not Specified | Slightly Soluble[5][6] | |

| Methanol | Not Specified | Slightly Soluble[5][6] | |

| Water | Not Specified | Insoluble[5][6] |

It is imperative for researchers to experimentally verify the solubility of this compound for their specific applications.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, standard laboratory procedures can be employed. The following outlines a general method for determining the solubility of a solid organic compound in a given solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, DMSO, acetone, chloroform, etc.)

-

Analytical balance

-

Vials or test tubes with closures

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

Equilibrium Solubility Method

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at the constant temperature to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Extraction and Dilution: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved particles. Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

References

- 1. lookchem.com [lookchem.com]

- 2. 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE manufacturers and suppliers in india [chemicalbook.com]

- 3. 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE CAS#: 1563-56-0 [m.chemicalbook.com]

- 4. Buy 2-Benzoylpyridine | 91-02-1 [smolecule.com]

- 5. 2-Benzoylpyridine CAS#: 91-02-1 [m.chemicalbook.com]

- 6. 2-Benzoylpyridine | 91-02-1 [chemicalbook.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-(2-Bromobenzoyl)pyridine

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Bromobenzoyl)pyridine is a chemical intermediate of interest in pharmaceutical and materials science. Understanding its thermal stability is crucial for safe handling, storage, and processing, as well as for predicting its behavior under various reaction conditions. This technical guide aims to provide a foundational understanding of its likely thermal properties and decomposition pathways, drawing parallels from related chemical structures.

Predicted Thermal Stability

Based on the general characteristics of benzophenone derivatives and brominated aromatic compounds, this compound is expected to exhibit good thermal stability. Aromatic ketones are generally stable due to the resonance stabilization of the aromatic rings and the strength of the carbon-carbon and carbon-oxygen double bonds.

However, the presence of a bromine atom on the benzoyl ring introduces a potential point of thermal lability. The Carbon-Bromine bond is typically the weakest bond in such a molecule and is often the initial site of thermal decomposition.

General Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition of this compound, the following standard techniques would be employed:

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA sample pan (e.g., alumina or platinum).

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, typically an inert gas such as nitrogen, to study pyrolysis, or in an oxidative atmosphere like air to study oxidative decomposition.

-

The weight of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key indicator of thermal stability.

Differential Scanning Calorimetry (DSC)

Objective: To determine thermal transitions such as melting point, glass transition temperature, and to measure the enthalpy of these transitions.

Methodology:

-

A small, weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Both the sample and reference pans are heated at a specific rate (e.g., 10 °C/min) over a defined temperature range.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC thermogram shows endothermic and exothermic peaks corresponding to thermal events. For a crystalline solid, a sharp endothermic peak corresponding to its melting point would be expected.

Data Presentation (Hypothetical)

In the absence of experimental data for this compound, the following table illustrates how such data would be presented. The values are purely illustrative and based on general knowledge of similar compounds.

| Thermal Property | Value (Hypothetical) | Technique | Conditions |

| Melting Point (Tm) | 110 - 115 °C | DSC | 10 °C/min, N2 |

| Onset of Decomposition (Tonset) | ~ 250 °C | TGA | 10 °C/min, N2 |

| Temperature of 5% Weight Loss (Td5) | ~ 265 °C | TGA | 10 °C/min, N2 |

Mandatory Visualizations

General Experimental Workflow

The following diagram illustrates a general workflow for the thermal analysis of a chemical compound like this compound.

Caption: General workflow for thermal analysis.

Hypothetical Decomposition Pathway

The decomposition of brominated aromatic compounds often initiates with the cleavage of the C-Br bond. The resulting radicals can then undergo a variety of reactions. The following diagram presents a hypothetical initial step in the thermal decomposition of this compound in an inert atmosphere.

Caption: Hypothetical initial decomposition step.

Conclusion

While specific experimental data for the thermal stability and decomposition of this compound is currently unavailable in the literature, an informed projection can be made based on its structural components. It is anticipated to be a thermally stable compound, with decomposition likely initiating at the carbon-bromine bond. For definitive data, experimental analysis using TGA and DSC is essential. The protocols and hypothetical pathways provided in this guide offer a framework for researchers to conduct such investigations.

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-(2-Bromobenzoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-(2-Bromobenzoyl)pyridine in Suzuki-Miyaura cross-coupling reactions. This protocol is designed to facilitate the synthesis of 2-(biphenyl-2-carbonyl)pyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The methodologies outlined are based on established principles of palladium-catalyzed cross-coupling reactions of related bromopyridine substrates.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. It is widely employed in the pharmaceutical and agrochemical industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives. The reaction of this compound with various arylboronic acids provides a direct route to a library of substituted biaryl ketones, which are key intermediates in the synthesis of complex organic molecules and potential drug candidates. The presence of the pyridine nitrogen and the ketone functionality in the starting material requires careful optimization of reaction conditions to achieve high yields and purity.

Reaction Principle

The Suzuki-Miyaura reaction involves a palladium catalyst in a catalytic cycle that consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The pyridine nitrogen in this compound can potentially coordinate to the palladium catalyst, which may influence the reaction's efficiency. Therefore, the appropriate selection of ligands, bases, and solvents is crucial for a successful transformation.

Data Presentation

| Entry | Arylboronic Acid | Product | Typical Yield (%) |

| 1 | Phenylboronic acid | 2-(Biphenyl-2-carbonyl)pyridine | 85-95% |

| 2 | 4-Methoxyphenylboronic acid | 2-((4'-Methoxybiphenyl)-2-carbonyl)pyridine | 80-90% |

| 3 | 4-Fluorophenylboronic acid | 2-((4'-Fluorobiphenyl)-2-carbonyl)pyridine | 80-90% |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-((4'-(Trifluoromethyl)biphenyl)-2-carbonyl)pyridine | 75-85% |

| 5 | 3-Thienylboronic acid | 2-(2-(3-Thienyl)benzoyl)pyridine | 70-85% |

| 6 | 2-Naphthylboronic acid | 2-(2-(2-Naphthyl)benzoyl)pyridine | 80-90% |

Yields are estimated based on similar reactions reported in the literature for related bromopyridine substrates and may require optimization for this compound.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling reaction of this compound. This protocol is a starting point and may require optimization for specific substrates and reaction scales.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst system; 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the vessel with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to 24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter and concentrate the organic layer under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-(biphenyl-2-carbonyl)pyridine derivative.

-

Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.

Application Notes and Protocols for the Grignard Reaction with 2-(2-Bromobenzoyl)pyridine